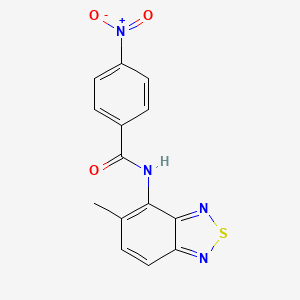![molecular formula C19H26N2O4 B5548672 (4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)
(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions that build the molecule in a sequential manner. For example, the synthesis of acetic acid derivatives, like 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of precursors in high yields, demonstrating how specific functional groups can be introduced into the molecule (Guzei, Gunderson, & Hill, 2010). Similarly, cyclopiperazine derivatives can be synthesized through cyclization reactions, as shown with methyl 2-(3-oxopiperazin-2-yl)acetate leading to various heterocyclic compounds (Shikhaliev, Shestakov, Medvedeva, & Gusakova, 2008).
Molecular Structure Analysis
The molecular structure of related compounds reveals the spatial arrangement and bond angles that influence reactivity and physical properties. For instance, X-ray powder diffraction data provides insight into the crystalline structure of complex organic molecules, offering details about unit-cell dimensions and space groups (Wang et al., 2017).
Chemical Reactions and Properties
Compounds with the piperazine or acetic acid moiety can undergo a variety of chemical reactions, including cyclization and acylation, to yield a range of derivatives with diverse biological activities. The reactivity is often influenced by the presence of substituents and their electronic effects (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties can be systematically studied using techniques like X-ray diffraction, which provides detailed information on the crystal structure and purity (Qing Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups. For example, acetic acid derivatives exhibit specific reactivity patterns that are exploited in synthetic chemistry to create a wide array of products (Terada et al., 1984).
Aplicaciones Científicas De Investigación
Nonprostanoid Prostacyclin Mimetics
- Compounds similar to (4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid have been studied as nonprostanoid prostacyclin (PGI2) mimetics. These compounds, including 4,5-diphenyl-2-oxazolenonanoic acid, have shown potential in inhibiting ADP-induced aggregation of human platelets in vitro (Meanwell et al., 1992).
GPIIb/IIIa Antagonists
- A series of 2-oxopiperazine derivatives were synthesized and evaluated for their abilities to inhibit platelet aggregation and their effects on bleeding time. These compounds demonstrated potential in the clinical treatment of thrombotic diseases (Kitamura et al., 2001).
Synthesis of Oxopipecolic Acid
- The asymmetric synthesis of (S)-4-Oxopipecolic acid from similar compounds showcases the utility of these substances in complex chemical syntheses (Partogyan-Halim et al., 2003).
Antimicrobial Evaluation
- 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, structurally related to the compound , have been synthesized and shown significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-[3-(methoxymethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-25-13-14-5-4-6-15(11-14)18(19(23)24)20-9-10-21(17(22)12-20)16-7-2-3-8-16/h4-6,11,16,18H,2-3,7-10,12-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZYTGYSILGRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(C(=O)O)N2CCN(C(=O)C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentyl-3-oxopiperazin-1-YL)[3-(methoxymethyl)phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B5548595.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5548607.png)
![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)
![N-[(3S*,4R*)-1-[5-(methoxymethyl)-2-furoyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548622.png)

![N-{2-[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5548637.png)

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)
![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)
acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)
![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)
![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)
